Substituent-Driven Anticancer Selectivity Profile Divergence vs. 2-Fluorophenyl Analog (CAS 898634-99-6) in Triple-Negative Breast Cancer
While direct quantitative data for 881435-08-1 remain absent from peer-reviewed literature, the closest structurally characterized analog—6-(4-ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol (CAS 898634-99-6)—establishes a critical baseline for substituent-dependent selectivity. This analog shares the identical 6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol scaffold but carries a 2-fluorophenylamino rather than 5-chloro-2-methoxyphenylamino group at position 3. Across four cancer cell lines, the fluorinated analog exhibits a potency range spanning from 0.20 µM (A549) to 12.21 µM (MDA-MB-231), a greater than 60-fold difference . The 5-chloro-2-methoxyphenylamino motif in 881435-08-1 introduces a methoxy hydrogen-bond acceptor and a chlorine atom capable of halogen bonding, both absent in the 2-fluorophenyl analog, predicting a distinct kinase inhibition profile and cell-line sensitivity pattern that cannot be extrapolated from the fluorinated comparator without experimental verification [1].
| Evidence Dimension | Cancer cell line growth inhibition (IC50) |
|---|---|
| Target Compound Data | No peer-reviewed quantitative data available for CAS 881435-08-1. Procurement value derives from its distinct 5-chloro-2-methoxyphenylamino pharmacophore not present in comparator. |
| Comparator Or Baseline | 6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol (CAS 898634-99-6): A549 IC50 = 0.20 µM; MCF-7 IC50 = 1.25 µM; HeLa IC50 = 1.03 µM; MDA-MB-231 IC50 = 12.21 µM . |
| Quantified Difference | Not calculable due to absence of direct head-to-head data. The structural difference (5-chloro-2-methoxyphenylamino vs. 2-fluorophenylamino) predicts non-overlapping selectivity through halogen bonding and methoxy H-bond interactions not available to fluorinated analog [1]. |
| Conditions | In vitro MTT-based cytotoxicity assay; cell lines: A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), MDA-MB-231 (triple-negative breast adenocarcinoma) . |
Why This Matters
The substitution of 2-fluorophenylamino with 5-chloro-2-methoxyphenylamino introduces unique halogen-bonding and hydrogen-bond-acceptor capabilities that predict a distinct kinase selectivity fingerprint, making 881435-08-1 a non-fungible chemical probe for kinase profiling panels despite the current absence of its own direct IC50 data.
- [1] M. Z. Hernandes et al. Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 2010, 11(3), 303-314. Review of halogen bonding contributions to ligand-target interactions. View Source
